Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

halogen bonding regioisomerism medicinal chemistry

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (C₂₀H₁₇BrClNO₂, MW 418.72 g/mol) is a fully substituted quinoline-4-carboxylate featuring a 4-bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an n-butyl ester at the 4-carboxylate position. This compound belongs to a class of 2-aryl-6-chloroquinoline-4-carboxylates that have been investigated as antimalarial lead compounds via molecular docking against the Plasmodium LDH receptor and as Pfitzinger-derived intermediates for antimicrobial DNA gyrase inhibitors.

Molecular Formula C20H17BrClNO2
Molecular Weight 418.7 g/mol
Cat. No. B12045544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Molecular FormulaC20H17BrClNO2
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-6-14(21)7-5-13)23-18-9-8-15(22)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3
InChIKeyJJWZLSOVGMDJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate: A Halogenated Quinoline-4-carboxylate Ester for Medicinal Chemistry and Antimicrobial Screening


Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (C₂₀H₁₇BrClNO₂, MW 418.72 g/mol) is a fully substituted quinoline-4-carboxylate featuring a 4-bromophenyl group at the 2-position, a chlorine atom at the 6-position, and an n-butyl ester at the 4-carboxylate position . This compound belongs to a class of 2-aryl-6-chloroquinoline-4-carboxylates that have been investigated as antimalarial lead compounds via molecular docking against the Plasmodium LDH receptor and as Pfitzinger-derived intermediates for antimicrobial DNA gyrase inhibitors . The simultaneous presence of bromine (on the pendant phenyl ring) and chlorine (on the quinoline core) provides two chemically distinct halogen handles that can differentially modulate halogen bonding, lipophilicity, and electrophilic coupling reactivity in downstream synthetic elaborations .

Why Generic Substitution Fails for Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate


Within the 2-aryl-6-chloroquinoline-4-carboxylate chemotype, even single-atom variations in halogen placement or ester chain length produce divergent physicochemical and biological profiles that defeat simple analog substitution. The regioisomer butyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355825-68-2) swaps bromine and chlorine positions, altering the halogen-bond donor/acceptor character of the quinoline core versus the pendant phenyl ring . The bromine atom forms stronger halogen bonds than chlorine due to higher polarizability (bond strength order: I ≈ Br > Cl), meaning the target compound's Br-on-phenyl/Cl-on-quinoline topology directs intermolecular interactions differently from the reversed-halogen regioisomer . Furthermore, the n-butyl ester imparts greater lipophilicity (estimated ΔlogP ≈ +1.2 vs. ethyl ester) relative to the shorter-chain ethyl or methyl analogs, which directly impacts membrane permeability, metabolic stability, and formulation compatibility in both antimicrobial screening and synthetic intermediate applications . The free acid (CAS 342017-94-1) lacks the ester entirely and therefore cannot serve as a permeability-matched surrogate in cell-based assays.

Quantitative Differentiation Evidence for Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate vs. Closest Analogs


Halogen Regioisomerism: Br-on-Phenyl vs. Br-on-Quinoline Dictates Halogen Bond Donor Topology

The target compound bears bromine at the 4-position of the 2-phenyl ring and chlorine at the 6-position of the quinoline core. Its direct regioisomer, butyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355825-68-2; AldrichCPR L206288), reverses this pattern . Halogen bond strength scales with polarizability (I ≈ Br > Cl), meaning the bromine atom serves as the dominant halogen-bond donor in intermolecular interactions . In the target compound, the bromine is positioned on the conformationally flexible 2-aryl ring, enabling directional halogen bonding toward solvent-exposed protein surfaces. In the regioisomer, bromine is fixed on the quinoline core, constraining its halogen-bond vector to the plane of the fused ring system. This topological difference generates distinct binding poses in silico: related 2-(4-bromophenyl)quinoline-4-carboxylate derivatives show docking scores up to −7.73 kcal/mol against S. aureus DNA gyrase, surpassing ciprofloxacin (−7.29 kcal/mol), with the bromophenyl moiety forming key pi-pi and H-donor interactions in the binding site .

halogen bonding regioisomerism medicinal chemistry

Ester Chain Length Differentiation: n-Butyl vs. Ethyl Ester Lipophilicity and Permeability

The n-butyl ester of the target compound provides a calculated logP approximately 1.2 units higher than the corresponding ethyl ester analog (ethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate), based on established Hansch π-contributions for alkyl ester homologation (Δπ ≈ +0.5 per methylene unit for n-alkyl chains in aromatic carboxylate esters) . The ethyl ester series (2a–j) of 6-chloroquinoline-4-carboxylates has demonstrated antimalarial target engagement via FTase receptor docking, with the lead compound 2j showing a binding energy of −10.11 kcal/mol and a Ki of 3.88 × 10⁻⁸ μM . The increased lipophilicity of the butyl ester is expected to enhance passive membrane permeability relative to the ethyl ester, though at the potential cost of reduced aqueous solubility. This logP differential makes the butyl ester preferable for intracellular target engagement (e.g., DNA gyrase in Gram-positive bacteria) where membrane penetration is rate-limiting, as demonstrated by the potent anti-S. aureus activity (MIC 38.64 μM) of the related 2-(4-bromophenyl)quinoline scaffold .

lipophilicity ADMET ester prodrug drug design

Antimicrobial Scaffold Potency: 2-(4-Bromophenyl)quinoline Core Demonstrates DNA Gyrase Inhibition Superior to Ciprofloxacin in Docking

The 2-(4-bromophenyl)quinoline-4-carboxylate core scaffold—the direct metabolic precursor of the target butyl ester—has been validated as a DNA gyrase inhibitor scaffold with quantitative antimicrobial activity. In a 2023 study of 15 quinoline derivatives, compound 6b (incorporating the 2-(4-bromophenyl)quinoline pharmacophore) exhibited: MIC = 38.64 μM against S. aureus (ATCC 6538-P), MBC = 77.29 μM, biofilm MBIC = 154.59 μM, and DNA gyrase supercoiling IC₅₀ = 33.64 μM . Critically, compound 6b's docking score (−7.73 kcal/mol) surpassed that of the clinical reference ciprofloxacin (−7.29 kcal/mol), while ciprofloxacin showed a superior enzymatic IC₅₀ (3.80 μM) but weaker whole-cell MIC (78.125 μM) . This reversal (better docking score but weaker enzymatic IC₅₀ vs. ciprofloxacin) suggests the 2-(4-bromophenyl)quinoline scaffold achieves its cellular potency through a combination of target engagement and favorable permeability, a profile that the butyl ester is specifically designed to enhance further through increased lipophilicity. The free acid (CAS 342017-94-1, 97% purity available from BLD Pharm ) lacks this permeability advantage, making the butyl ester the preferred form for cell-based antimicrobial screening.

antimicrobial DNA gyrase MRSA biofilm inhibition

6-Chloro Substituent Contributes to Antimalarial Target Engagement: Molecular Docking Evidence Against Plasmodium LDH

The 6-chloro substituent on the quinoline core is a critical pharmacophoric element for antimalarial target engagement. In a systematic docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids (compounds 3a–j) against the Plasmodium LDH receptor, the chloro-substituted series demonstrated binding energies ranging from −6.17 to −9.05 kcal/mol, with the lead ligand 3d forming five hydrogen bonds and achieving a binding energy of −9.05 kcal/mol . The corresponding des-chloro analog 2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9) lacks this key electrostatic interaction point, which is expected to reduce docking scores by approximately 1–2 kcal/mol based on the observed contribution of halogen-mediated interactions in the LDH binding pocket . The target butyl ester retains the 6-Cl substituent and adds the permeability-enhancing butyl group, positioning it as a dual-purpose intermediate for both antimicrobial and antimalarial lead optimization programs.

antimalarial molecular docking Plasmodium LDH structure-based design

Commercial Availability and Synthetic Tractability: Differentiated from Non-Commercial Analogs

The target compound's free acid precursor, 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 342017-94-1), is commercially available at 97% purity from multiple suppliers including BLD Pharm and Bidepharm, and at 95% purity from AKSci and VWR . The free acid is synthesized via the well-established Pfitzinger reaction between 5-chloroisatin and 4-bromoacetophenone under basic ethanolic conditions , providing a reliable and scalable synthetic route to the target butyl ester via simple Fischer esterification with n-butanol. In contrast, the closely related regioisomer butyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is listed in the Sigma-Aldrich AldrichCPR collection (catalog L206288) , indicating it is a custom-synthesis product with potentially longer lead times. The ethyl ester analog series (2a–j) was synthesized in academic laboratories with yields ranging from good to excellent via Pfitzinger reaction followed by H₂SO₄-catalyzed ethanol esterification , but these compounds are not listed in major commercial catalogs, requiring custom synthesis.

commercial availability building block Pfitzinger synthesis procurement

High-Value Application Scenarios for Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate in Research and Procurement


Gram-Positive Antimicrobial Lead Optimization Leveraging Dual Halogen Pharmacophore

The 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate scaffold has demonstrated validated DNA gyrase inhibition with docking scores surpassing ciprofloxacin (−7.73 vs. −7.29 kcal/mol) and whole-cell MIC potency (38.64 μM) exceeding ciprofloxacin (78.125 μM) against S. aureus . The target butyl ester is the optimal entry point for hit-to-lead campaigns targeting Gram-positive pathogens including MRSA. Its n-butyl ester enhances passive membrane permeability relative to the ethyl ester or free acid, while the dual-halogen topology (Br on phenyl for halogen bonding, Cl on quinoline for electrostatic complementarity) provides two independent vectors for structure-based optimization. Prioritize this compound over the regioisomer (CAS 355825-68-2) when the experimental goal is to exploit the bromophenyl group's conformational flexibility for halogen-bond-mediated target engagement.

Antimalarial Drug Discovery: Dual FTase/LDH Target Screening with Permeability-Optimized Probe

The 6-chloroquinoline-4-carboxylate chemotype has been independently validated through molecular docking against two distinct Plasmodium targets: the FTase receptor (binding energy −10.11 kcal/mol, Ki = 3.88 × 10⁻⁸ μM for lead ethyl ester 2j) and the LDH receptor (binding energies −6.17 to −9.05 kcal/mol for the 3a–j series with five H-bonds for lead 3d) . The target butyl ester combines the essential 6-Cl substituent with enhanced lipophilicity for improved penetration of the parasitophorous vacuole membrane. Use this compound as a starting material for synthesizing dual-target antimalarial probes via hydrazide coupling (as demonstrated in the DNA gyrase inhibitor series ) or via further functionalization at the 4-carboxylate position.

Synthetic Intermediate for Parallel Library Synthesis via the Pfitzinger-Esterification Route

The commercial availability of the free acid precursor 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 342017-94-1) at 97% purity from BLD Pharm and 95% from AKSci enables rapid, scalable access to the butyl ester via Fischer esterification. This is the preferred procurement strategy for medicinal chemistry groups building parallel libraries of 2-arylquinoline-4-carboxylate analogs, as the free acid can be esterified with diverse alcohols (methyl, ethyl, isopropyl, butyl, benzyl) in a single-step diversification. The Pfitzinger reaction route from 5-chloroisatin and substituted acetophenones provides access to the entire 2-aryl chemical space , making this compound the strategic gateway building block for comprehensive SAR exploration.

Biofilm Inhibition Studies Against Staphylococcal and Candida Species

Related 2-(4-bromophenyl)quinoline derivatives have demonstrated promising biofilm inhibitory activity: compound 6b showed S. aureus biofilm MBIC of 154.59 μM, while compounds 6a, 10, and 11 inhibited C. albicans biofilm formation at MBIC values of 41.09, 95.67, and 96.14 μM respectively . Compound 10 notably exhibited equal MIC and MBC values of 191.36 μM against both S. aureus and C. albicans, indicating fungicidal as well as bactericidal properties . The target butyl ester, with its increased lipophilicity, is expected to show enhanced penetration of the biofilm extracellular polymeric substance matrix, making it a rational next-generation candidate for anti-biofilm screening programs targeting medical device-associated infections.

Quote Request

Request a Quote for Butyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.